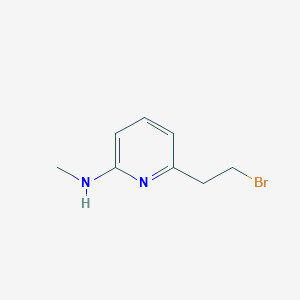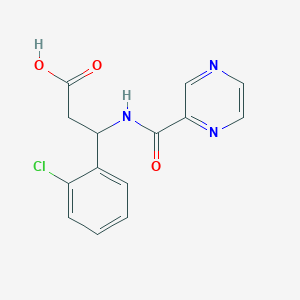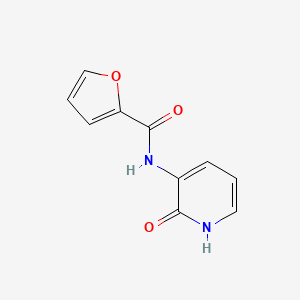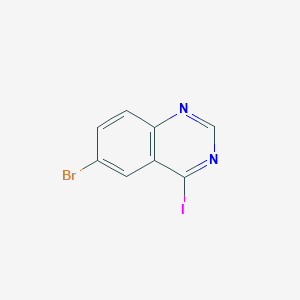
6-(2-bromoethyl)-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-bromoethyl)-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has a bromine atom attached to an ethyl group, which is further connected to a pyridine ring substituted with a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoethyl)-N-methylpyridin-2-amine typically involves the bromination of an appropriate pyridine derivative followed by the introduction of the methylamine group. One common method involves the reaction of 2-bromoethylamine with 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-bromoethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
6-(2-bromoethyl)-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-bromoethyl)-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl acrylate: Similar in having a bromoethyl group but differs in the presence of an acrylate moiety.
N-Methylpyridin-2-amine: Lacks the bromoethyl group but shares the pyridine and methylamine structure.
2-Bromoethylamine: Contains the bromoethyl group but lacks the pyridine ring.
Uniqueness
6-(2-bromoethyl)-N-methylpyridin-2-amine is unique due to the combination of the bromoethyl group and the pyridine ring with a methylamine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
6-(2-bromoethyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6H2,1H3,(H,10,11) |
InChI Key |
LBBXFEUOWXQYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=N1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)






![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)






